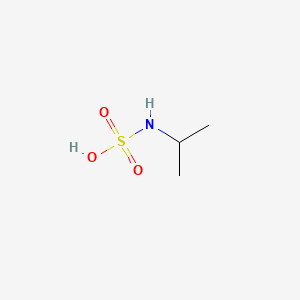
Isopropylsulfamic acid
Vue d'ensemble
Description
L'acide isopropylsulfamique, également connu sous le nom d'acide (1-méthyléthyl)sulfamique, est un composé organique de formule moléculaire C3H9NO3S et d'une masse moléculaire de 139,17 g/mol . Il se présente sous la forme d'un solide cristallin incolore, soluble dans l'eau et l'alcool . Ce composé est reconnu pour sa stabilité dans des conditions normales, mais il peut se décomposer à des températures élevées ou en présence de conditions fortement acides ou basiques .
Méthodes De Préparation
L'acide isopropylsulfamique est généralement synthétisé par réaction du chlorure de sulfamoyle avec l'isopropanol . La réaction se déroule comme suit:
- L'ester est ensuite hydrolysé en milieu acide pour donner de l'acide isopropylsulfamique .
Chlorure de sulfamoyle: réagit avec pour former .
Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, assurant un rendement élevé et une pureté optimale .
Analyse Des Réactions Chimiques
L'acide isopropylsulfamique subit diverses réactions chimiques, notamment:
Oxydation: Il peut être oxydé pour former des acides sulfoniques dans des conditions spécifiques.
Réduction: Les réactions de réduction peuvent produire des amines ou d'autres composés soufrés réduits.
Substitution: Il peut participer à des réactions de substitution où le groupe sulfamique est remplacé par d'autres groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium aluminium . Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
4. Applications dans la recherche scientifique
L'acide isopropylsulfamique a des applications diverses dans la recherche scientifique:
5. Mécanisme d'action
Le mécanisme par lequel l'acide isopropylsulfamique exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les surfaces métalliques . Dans les applications biochimiques, il peut agir comme un inhibiteur enzymatique en se liant au site actif et en empêchant l'interaction du substrat . Dans les applications industrielles, il forme une couche protectrice sur les surfaces métalliques, empêchant l'oxydation et la corrosion .
Applications De Recherche Scientifique
Isopropylsulfamic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a buffer in biochemical assays and can be used to study enzyme kinetics.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug formulation.
Mécanisme D'action
The mechanism by which isopropylsulfamic acid exerts its effects involves its interaction with molecular targets such as enzymes and metal surfaces . In biochemical applications, it can act as an enzyme inhibitor by binding to the active site and preventing substrate interaction . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparaison Avec Des Composés Similaires
L'acide isopropylsulfamique peut être comparé à d'autres acides sulfamiques tels que l'acide méthylsulfamique et l'acide éthylsulfamique . Bien que tous ces composés partagent un groupe acide sulfamique commun, leurs groupes alkyles uniques confèrent des propriétés physiques et chimiques différentes. Par exemple, l'acide isopropylsulfamique est plus soluble dans les solvants organiques par rapport à ses homologues méthyle et éthyle . Cette singularité le rend particulièrement utile dans les applications nécessitant des profils spécifiques de solubilité et de réactivité .
Composés similaires
- Acide méthylsulfamique
- Acide éthylsulfamique
- Acide butylsulfamique
Ces composés, bien que similaires en structure, offrent des caractéristiques de réactivité et de solubilité différentes, ce qui les rend adaptés à diverses applications spécialisées .
Propriétés
IUPAC Name |
propan-2-ylsulfamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-3(2)4-8(5,6)7/h3-4H,1-2H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSOOZHYMZRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042075 | |
| Record name | Isopropylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42065-76-9 | |
| Record name | Isopropylsulfamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42065-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropylsulfamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042065769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, N-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropylsulphamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLSULFAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKV4S859F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)
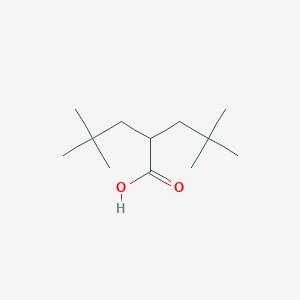
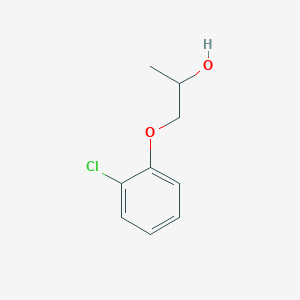
![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)
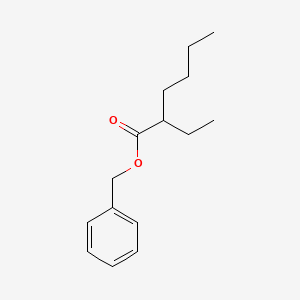

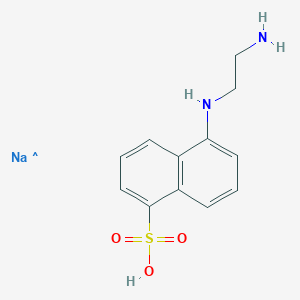
![4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate](/img/structure/B12000188.png)
![4-[(1E)-2-(4-Bromophenyl)diazenyl]-1-naphthalenamine](/img/structure/B12000194.png)
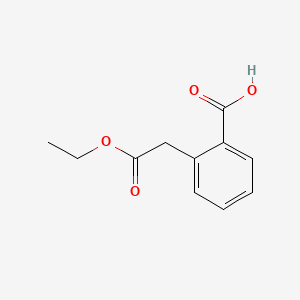

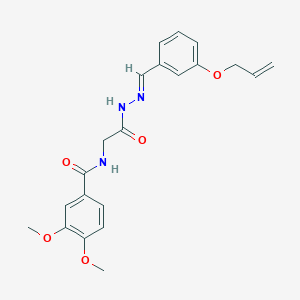
![3-[(4-Chlorobenzyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12000215.png)
